2-dodecenoic acid chemical structure and molecular weight
2-dodecenoic acid chemical structure and molecular weight
2-Dodecenoic Acid: Structural Elucidation, Synthetic Methodologies, and Pathological Signaling Modalities
Executive Summary
2-Dodecenoic acid is a 12-carbon monounsaturated fatty acid that has fundamentally reshaped our understanding of microbial endocrinology and anti-biofilm drug development[1][2]. While the molecule exists as both trans ((E)-dodec-2-enoic acid) and cis ((Z)-dodec-2-enoic acid) stereoisomers, the cis conformation is of paramount biological significance[1][3]. Recognized in literature as the Burkholderia Diffusible Signal Factor (BDSF), cis-2-dodecenoic acid functions as a highly conserved quorum-sensing molecule[4]. It governs intraspecies and interspecies communication, dictating virulence factor expression and orchestrating the dispersion of established biofilms in notoriously recalcitrant pathogens, including Pseudomonas aeruginosa and Candida albicans[2][5][6]. This guide provides a rigorous technical analysis of its chemical properties, stereoselective synthesis, and functional validation protocols.
Physicochemical Profiling & Structural Elucidation
The structural integrity and lipophilicity of 2-dodecenoic acid are critical to its function as a diffusible signaling molecule. The aliphatic tail facilitates rapid diffusion across bacterial outer membranes, while the α,β-unsaturated carboxylic acid moiety acts as the primary pharmacophore for intracellular receptor binding[6][7].
Table 1: Physicochemical Properties of 2-Dodecenoic Acid
| Property | Value | Analytical Source |
|---|---|---|
| Molecular Formula | C12H22O2 | PubChem[8] |
| Molecular Weight | 198.30 g/mol | PubChem[1][8] |
| Exact Mass | 198.16198 Da | PubChem[8] |
| XLogP3 (Lipophilicity) | 4.8 | PubChem[8] |
| Hydrogen Bond Donors | 1 | PubChem[8] |
| Hydrogen Bond Acceptors | 2 | PubChem[8] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1][3] |
Biological Significance: The BDSF Quorum Sensing Pathway
In host-pathogen interactions, the spatial conformation of the double bond is non-negotiable; the trans isomer exhibits negligible biological activity compared to the cis isomer[6][9].
Mechanistic Causality: In Burkholderia cenocepacia and responding species, BDSF physically interacts with the PAS domain of the sensor kinase/receptor protein RpfR[10][11]. This binding event induces an allosteric conformational shift that stimulates the phosphodiesterase (PDE) activity of RpfR's EAL domain[10]. The activated PDE rapidly hydrolyzes cyclic di-GMP (c-di-GMP), a ubiquitous bacterial second messenger[10][11]. Because high intracellular c-di-GMP levels maintain the sessile, biofilm-forming state, its targeted degradation forces the bacteria to transition into a motile, planktonic state. This disperses the biofilm and restores the pathogen's susceptibility to conventional antibiotics[7][11].
Fig 1: BDSF-mediated signaling pathway leading to c-di-GMP degradation and biofilm dispersion.
Synthetic Methodology: Stereoselective Wittig Reaction
To evaluate BDSF in vitro, high-purity cis-2-dodecenoic acid is required. The most reliable synthetic route is a stereoselective Wittig reaction between decyltriphenylphosphonium bromide and glyoxylic acid[12].
Experimental Causality: Achieving high Z (cis) selectivity requires the use of a non-stabilized ylide under strictly salt-free conditions[12]. The choice of base is the primary determinant of the stereochemical outcome. Using a sodium-based base (like NaH) in a moderately polar aprotic solvent (THF) prevents the stabilization of the anti-betaine intermediate. Conversely, lithium bases (e.g., n-BuLi) coordinate strongly with the oxygen atoms of the betaine intermediate, driving the equilibrium toward the thermodynamically favored trans alkene[12].
Table 2: Influence of Base on cis:trans Ratio in Wittig Synthesis [12]
| Phosphonium Salt | Aldehyde | Base | Solvent | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|---|
| C10H21PPh3Br | Glyoxylic Acid | NaH | THF | >95:5 | ~85 |
| C10H21PPh3Br | Glyoxylic Acid | KHMDS | Toluene | >95:5 | ~90 |
| C10H21PPh3Br | Glyoxylic Acid | n-BuLi | THF | 58:42 | ~75 |
Step-by-Step Protocol: Synthesis of cis-2-Dodecenoic Acid [12]
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Ylide Generation: Suspend decyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the mixture to 0°C.
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Deprotonation: Slowly add Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) to generate the non-stabilized ylide. Stir for 1 hour until the solution turns a deep, characteristic orange/red.
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Aldehyde Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add a solution of glyoxylic acid monohydrate (1.0 eq) dissolved in anhydrous THF.
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Stereoselective Coupling: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature overnight. The low temperature traps the syn-betaine intermediate, which stereospecifically collapses into the cis alkene.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl to neutralize unreacted base. Extract the aqueous layer three times with diethyl ether.
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Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to isolate pure cis-2-dodecenoic acid.
Fig 2: Stereoselective Wittig synthesis workflow for isolating cis-2-dodecenoic acid.
Analytical & Functional Validation Protocols
To validate the biological efficacy of the synthesized cis-2-dodecenoic acid, a Crystal Violet Biofilm Dispersion Assay is employed[7][13].
Experimental Causality: Crystal violet is a basic dye that binds electrostatically to negatively charged molecules, including the exopolysaccharides and extracellular DNA present in the extracellular polymeric substance (EPS) matrix of biofilms[7][13]. By treating established biofilms with BDSF, the bacteria transition to a planktonic state and shed the EPS. Washing removes the dispersed cells, and the remaining bound dye is solubilized. A reduction in absorbance at 550–590 nm directly correlates with the degree of biofilm dispersion, providing a self-validating quantitative metric[7][13].
Step-by-Step Protocol: Crystal Violet Biofilm Dispersion Assay [7][10][13]
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Inoculation: Dilute an overnight culture of the target pathogen (e.g., P. aeruginosa or B. cenocepacia) to an OD600 of 0.01 in fresh cation-adjusted Mueller-Hinton Broth (cMHB)[7][10].
-
Biofilm Formation: Aliquot 100 µL of the bacterial suspension into the wells of a sterile, 96-well flat-bottom polystyrene microtiter plate. Incubate statically at 37°C for 24-48 hours to allow robust biofilm maturation[7][13].
-
BDSF Treatment: Carefully aspirate the planktonic culture medium. Gently wash the wells twice with 1X Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Add fresh medium containing varying concentrations of the synthesized cis-2-dodecenoic acid (e.g., 1–100 µM) and incubate for an additional 12 hours[13].
-
Staining: Aspirate the treatment medium and wash twice with PBS. Add 125 µL of a 0.1% (w/v) aqueous crystal violet solution to each well. Incubate at room temperature for 15 minutes[7][13].
-
Washing & Solubilization: Discard the stain and wash the wells thoroughly with distilled water until the wash runs clear. Allow the plate to air dry. Add 150 µL of 30% acetic acid (or 95% ethanol) to each well to solubilize the bound crystal violet[13].
-
Quantification: Transfer 100 µL of the solubilized dye to a new 96-well plate. Measure the optical density (OD) at 550–590 nm using a microplate spectrophotometer[7][13]. Calculate the percentage of biofilm dispersion relative to the untreated vehicle control.
References
-
PubChem . "2-Dodecenoic acid | C12H22O2 | CID 96204". National Center for Biotechnology Information.[Link]
-
PubChem . "Dodec-2-enoic acid | C12H22O2 | CID 5282729". National Center for Biotechnology Information.[Link]
-
PubChem . "cis-2-Dodecenoic acid | C12H22O2 | CID 5312376". National Center for Biotechnology Information.[Link]
-
Deng, Y., et al. "The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia". Applied and Environmental Microbiology.[Link]
-
Dean, S. N., et al. "Burkholderia Diffusible Signal Factor Signals to Francisella novicida To Disperse Biofilm and Increase Siderophore Production". Applied and Environmental Microbiology.[Link]
-
Gómez, A.C., et al. "Synthesis and evaluation of aromatic BDSF bioisosteres on biofilm formation and colistin sensitivity in pathogenic bacteria". CORA (University College Cork). [Link]
-
Schmid, N., et al. "Key Players and Individualists of Cyclic-di-GMP Signaling in Burkholderia cenocepacia". Frontiers in Microbiology.[Link]
-
Rumbaugh, K. P., et al. "Biofilm dispersion". PMC - NIH.[Link]
-
Davies, D. G., et al. "Modulation of antibiotic sensitivity and biofilm formation in Pseudomonas aeruginosa by interspecies signal analogues". PMC - NIH.[Link]
Sources
- 1. Dodec-2-enoic acid | C12H22O2 | CID 5282729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cis-2-Dodecenoic acid | C12H22O2 | CID 5312376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-dodecenoic acid, 4412-16-2 [thegoodscentscompany.com]
- 6. Modulation of antibiotic sensitivity and biofilm formation in Pseudomonas aeruginosa by interspecies signal analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. 2-Dodecenoic acid | C12H22O2 | CID 96204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Key Players and Individualists of Cyclic-di-GMP Signaling in Burkholderia cenocepacia [frontiersin.org]
- 11. Biofilm dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
